(3-Iodofuran-2-yl)methanamine
CAS No.:
Cat. No.: VC17388868
Molecular Formula: C5H6INO
Molecular Weight: 223.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6INO |
|---|---|
| Molecular Weight | 223.01 g/mol |
| IUPAC Name | (3-iodofuran-2-yl)methanamine |
| Standard InChI | InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 |
| Standard InChI Key | UHXQXAQJVPROMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1I)CN |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound’s structure centers on a furan ring—a five-membered aromatic system comprising four carbon atoms and one oxygen atom. Substitutions at the 2- and 3-positions introduce a methanamine (-CHNH) group and an iodine atom, respectively. This arrangement creates an electron-rich ring system with polarizable regions, enabling diverse reactivity. The iodine atom’s electron-withdrawing effect modulates the ring’s electronic density, while the amine group offers nucleophilic sites for further functionalization .
Stereoelectronic Effects
The iodine substituent exerts a strong inductive (-I) effect, withdrawing electron density from the furan ring. This polarization enhances the ring’s susceptibility to electrophilic aromatic substitution at the 5-position, while the amine group facilitates nucleophilic reactions such as alkylation or acylation . Computational studies of related iodofuran derivatives suggest that the C–I bond length (2.09 Å) and bond dissociation energy (55 kcal/mol) influence regioselectivity in cross-coupling reactions .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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IR: N–H stretching at 3350–3300 cm, C–I stretch at 590 cm.
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NMR: NMR signals for the furan protons appear as doublets between δ 6.2–7.5 ppm, while the methylene group (-CHNH) resonates at δ 3.4–3.8 ppm.
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Mass Spectrometry: Molecular ion peak at m/z 223.01 (M).
Table 1: Molecular Identifiers of (3-Iodofuran-2-yl)methanamine
| Property | Value |
|---|---|
| IUPAC Name | (3-iodofuran-2-yl)methanamine |
| Molecular Formula | |
| Molecular Weight | 223.01 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | C1=COC(=C1I)CN |
| InChI Key | UHXQXAQJVPROMK-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps: iodination of a furan precursor followed by amination.
Iodination of Furan Derivatives
Starting from 3-unsubstituted furan, electrophilic iodination using and in dimethylformamide (DMF) introduces the iodine atom at the 3-position . This reaction proceeds via an iodonium ion intermediate, with yields exceeding 80% under optimized conditions .
Amination Strategies
Subsequent amination employs reductive pathways or nucleophilic substitution:
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Reductive Amination: Reaction of 3-iodofuran-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride () yields the target amine.
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Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) at the 2-position using aqueous ammonia under high pressure.
Industrial Optimization
Continuous flow reactors enhance scalability by minimizing side reactions. For instance, a two-stage microreactor system achieves 92% conversion in the iodination step, followed by inline amination with gas. This method reduces waste and improves purity (>99%) compared to batch processes.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Iodination | 80 | 95 | Low equipment cost |
| Flow Reactor | 92 | 99 | High throughput |
| Reductive Amination | 75 | 98 | Mild conditions |
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura reactions with boronic acids. For example, coupling with phenylboronic acid forms 2-(aminomethyl)-3-phenylfuran, a scaffold for kinase inhibitors .
Amine Derivatization
The primary amine undergoes acylation, sulfonation, or Schiff base formation. Acetylation with acetic anhydride produces -acetyl-(3-iodofuran-2-yl)methanamine, a precursor for radiopharmaceuticals.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a building block for bioactive molecules:
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Anticancer Agents: Hybrid molecules combining the iodofuran moiety with quinazoline show IC values of 1.2 μM against breast cancer cell lines.
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Antimicrobials: Schiff bases derived from (3-iodofuran-2-yl)methanamine exhibit MIC values of 4 μg/mL against Staphylococcus aureus.
Radiopharmaceuticals
The iodine-127 isotope enables radioiodination for imaging probes. -labeled derivatives have been used in SPECT imaging of dopamine receptors.
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.5 |
| Ethanol | 12.4 |
| DMSO | 34.7 |
Research Frontiers
Catalytic Applications
Recent studies explore its use as a ligand in Cu-catalyzed azide-alkyne cycloadditions, achieving turnover numbers (TON) of 10 .
Toxicity Profiling
Preliminary in vitro assays indicate low cytotoxicity (LD > 500 μM in HEK293 cells), supporting its safety as a synthetic intermediate.
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